molecular formula C7H11F2NO2 B13076398 4,4-Difluoro-1-methylpiperidine-3-carboxylic acid

4,4-Difluoro-1-methylpiperidine-3-carboxylic acid

Cat. No.: B13076398
M. Wt: 179.16 g/mol
InChI Key: QYDZWBVKISKZPR-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-methylpiperidine-3-carboxylic acid is a fluorinated organic compound with the molecular formula C7H11F2NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-methylpiperidine-3-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 1-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the 4-position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4,4-Difluoro-1-methylpiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1-methylpiperidine-3-carboxylic acid
  • 4,4-Dichloro-1-methylpiperidine-3-carboxylic acid
  • 4,4-Dibromo-1-methylpiperidine-3-carboxylic acid

Uniqueness

4,4-Difluoro-1-methylpiperidine-3-carboxylic acid is unique due to the presence of two fluorine atoms at the 4-position, which significantly alters its chemical and physical properties compared to its analogs. The fluorine atoms increase the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various applications.

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

4,4-difluoro-1-methylpiperidine-3-carboxylic acid

InChI

InChI=1S/C7H11F2NO2/c1-10-3-2-7(8,9)5(4-10)6(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

QYDZWBVKISKZPR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)C(=O)O)(F)F

Origin of Product

United States

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